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For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Bromooctadecane (CH₃(CH₂)₁₇Br), also known as stearyl bromide, is a long-chain primary

alkyl halide that serves as a versatile building block in organic synthesis. Its utility stems from

the presence of a terminal bromine atom, which imparts a significant degree of electrophilicity

to the adjacent carbon atom, making it susceptible to attack by a wide range of nucleophiles.

This guide provides a comprehensive overview of the electrophilic nature and reactivity of 1-
bromooctadecane, with a focus on its participation in nucleophilic substitution and elimination

reactions. Detailed experimental protocols for key transformations and quantitative data are

presented to assist researchers in leveraging the synthetic potential of this important chemical

intermediate.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of 1-bromooctadecane
is fundamental to its application in research and development.

Physicochemical Properties
1-Bromooctadecane is a white to light gray crystalline powder at room temperature, which can

exist as a liquid at elevated temperatures.[1] It is insoluble in water but soluble in common
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organic solvents.[2]

Property Value Reference(s)

Molecular Formula C₁₈H₃₇Br

Molecular Weight 333.39 g/mol

CAS Number 112-89-0

Appearance
White to light gray crystalline

powder
[1][2]

Melting Point 25-30 °C

Boiling Point 214-216 °C at 12 mmHg

Density 0.976 g/mL at 25 °C

Flash Point > 110 °C

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of 1-
bromooctadecane and its reaction products.[3][4]
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Spectrum Type Key Features Reference(s)

¹H NMR (CDCl₃)

δ ~3.41 (t, 2H, -CH₂Br), ~1.85

(quint, 2H, -CH₂CH₂Br), ~1.25

(m, 30H, -(CH₂)₁₅-), ~0.88 (t,

3H, -CH₃)

[4][5]

¹³C NMR (CDCl₃)

δ ~33.8 (-CH₂Br), ~32.8,

~31.9, ~29.7, ~29.6, ~29.5,

~29.3, ~29.1, ~28.7, ~28.1,

~22.7, ~14.1 (-CH₃)

[5]

IR (Melt)

ν (cm⁻¹) ~2920, ~2850 (C-H

stretch), ~1465 (C-H bend),

~645 (C-Br stretch)

[1][3]

Mass Spectrum (EI)

m/z 253/255 ([M-Br]⁺),

prominent fragments from

cleavage of the alkyl chain

[1][3]

Electrophilicity and Core Reactivity
The C-Br bond in 1-bromooctadecane is polar, with the bromine atom being more

electronegative than the carbon atom. This polarization results in a partial positive charge (δ+)

on the α-carbon and a partial negative charge (δ-) on the bromine atom, rendering the α-carbon

electrophilic and susceptible to nucleophilic attack.[2]

The reactivity of 1-bromooctadecane is dominated by two competing reaction pathways:

nucleophilic substitution (Sₙ) and elimination (E). The outcome of a reaction is highly

dependent on the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions (Sₙ2)
As a primary alkyl halide, 1-bromooctadecane strongly favors the bimolecular nucleophilic

substitution (Sₙ2) mechanism.[6] This is a single-step, concerted process where the

nucleophile attacks the electrophilic carbon from the backside, leading to an inversion of

stereochemistry (though 1-bromooctadecane is achiral).[7] The rate of the Sₙ2 reaction is
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dependent on the concentration of both the substrate and the nucleophile (Rate = k[R-Br]

[Nu⁻]).[7][8]

Elimination Reactions (E2)
While Sₙ2 reactions are generally favored, elimination reactions can become significant,

particularly with the use of strong, sterically hindered bases. The bimolecular elimination (E2)

mechanism is a concerted, one-step process where the base abstracts a proton from the β-

carbon, simultaneously with the departure of the bromide leaving group, to form an alkene (1-

octadecene).[9][10] The E2 reaction rate is also second order (Rate = k[R-Br][Base]).[9]

Quantitative Reactivity Data
While specific kinetic data for 1-bromooctadecane is scarce in the literature, the reactivity

trends for long-chain 1-bromoalkanes are well-established. The data for 1-bromooctane can be

used as a reasonable approximation to understand the relative rates of reaction with different

nucleophiles and the influence of solvents.

C-Br Bond Dissociation Energy
The C-Br bond dissociation energy (BDE) is a measure of the energy required to homolytically

cleave the C-Br bond. For primary bromoalkanes, this value is relatively consistent.

Bond
Bond Dissociation Energy
(kcal/mol)

Reference(s)

CH₃CH₂-Br ~68 [11]

Note: The BDE for the C-Br bond in 1-bromooctadecane is expected to be of a similar

magnitude.

Relative Reaction Rates
The rate of Sₙ2 reactions is highly dependent on the nucleophilicity of the attacking species

and the solvent. Polar aprotic solvents generally accelerate Sₙ2 reactions.

Table 4.2.1: Effect of Nucleophile on Sₙ2 Reaction Rate (Illustrative for a primary bromoalkane)
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Nucleophile Relative Rate

I⁻ ~100

CN⁻ ~125

N₃⁻ ~500

OH⁻ ~16

Cl⁻ 1

H₂O ~0.001

Table 4.2.2: Effect of Solvent on the Sₙ2 Reaction of a Primary Bromoalkane with Azide (N₃⁻)

(Illustrative)

Solvent Solvent Type Relative Rate

Dimethylformamide (DMF) Polar Aprotic ~2800

Acetone Polar Aprotic ~500

Ethanol Polar Protic ~4

Methanol Polar Protic ~1

Key Experimental Protocols
The following protocols are representative of the synthetic transformations involving 1-
bromooctadecane.

Williamson Ether Synthesis
This method is used to prepare ethers via an Sₙ2 reaction between an alkoxide and an alkyl

halide.[12]

Materials:

1-Bromooctadecane
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Alcohol (e.g., ethanol, phenol)

Sodium hydride (NaH) or a suitable base (e.g., K₂CO₃ for phenols)

Anhydrous tetrahydrofuran (THF) or acetone

Saturated aqueous ammonium chloride (NH₄Cl) solution

Diethyl ether or ethyl acetate

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure (for an aliphatic alcohol):

In a dry, nitrogen-flushed round-bottom flask, suspend sodium hydride (1.2 equivalents) in

anhydrous THF.

Cool the suspension to 0 °C and add the alcohol (1.0 equivalent) dropwise.

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of

the alkoxide.

Add 1-bromooctadecane (1.0 equivalent) to the reaction mixture.

Heat the reaction to reflux and monitor by thin-layer chromatography (TLC).

Upon completion, cool the mixture to room temperature and carefully quench with saturated

aqueous NH₄Cl solution.

Extract the aqueous layer with diethyl ether.

Wash the combined organic layers with water and then brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude ether by column chromatography.
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Gabriel Synthesis of Primary Amines
The Gabriel synthesis provides a reliable method for the preparation of primary amines,

avoiding the overalkylation that can occur with direct amination.[13][14]

Materials:

1-Bromooctadecane

Potassium phthalimide

Anhydrous N,N-dimethylformamide (DMF)

Hydrazine monohydrate

Ethanol

2 M Hydrochloric acid

Concentrated sodium hydroxide solution

Diethyl ether

Anhydrous sodium sulfate

Procedure:

In a round-bottom flask, dissolve potassium phthalimide (1.0 equivalent) and 1-
bromooctadecane (1.0 equivalent) in anhydrous DMF.

Heat the mixture with stirring and monitor the formation of N-octadecylphthalimide by TLC.

After the reaction is complete, cool the mixture and remove the DMF under reduced

pressure.

To the residue, add ethanol and hydrazine monohydrate (1.5 equivalents).

Heat the mixture to reflux to cleave the phthalimide group.
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Cool the reaction mixture and add 2 M HCl to precipitate the phthalhydrazide byproduct.

Filter the mixture and make the filtrate basic (pH > 12) with concentrated NaOH.

Extract the aqueous layer with diethyl ether.

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield

octadecylamine.

Synthesis of Octadecanenitrile
The reaction with cyanide is a useful method for carbon chain extension.[15][16]

Materials:

1-Bromooctadecane

Sodium cyanide or potassium cyanide

Ethanol

Water

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromooctadecane (1.0

equivalent) in ethanol.

Add a solution of sodium cyanide (1.2 equivalents) in a minimal amount of water to the

ethanolic solution.

Heat the mixture to reflux and monitor the reaction by TLC.

Upon completion, cool the mixture and remove the ethanol under reduced pressure.

Add water to the residue and extract the product with diethyl ether.

Wash the combined organic layers with water and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give the crude nitrile.

Purify by vacuum distillation or recrystallization.

E2 Elimination to 1-Octadecene
The use of a strong, bulky base favors the E2 elimination pathway.

Materials:

1-Bromooctadecane

Potassium tert-butoxide

Anhydrous tert-butanol

Saturated aqueous ammonium chloride solution

Hexane

Brine

Anhydrous sodium sulfate

Procedure:

In a dry round-bottom flask, dissolve 1-bromooctadecane (1.0 equivalent) in anhydrous tert-

butanol.

Add potassium tert-butoxide (1.5 equivalents) portion-wise at room temperature.

Heat the mixture to reflux and monitor the reaction by TLC or GC.

After completion, cool the mixture and quench with saturated aqueous NH₄Cl solution.

Extract the product with hexane.

Wash the combined organic layers with brine.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b154017?utm_src=pdf-body
https://www.benchchem.com/product/b154017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-octadecene.

Logical Relationships and Workflows
Conclusion
1-Bromooctadecane is a valuable and versatile substrate in organic synthesis, primarily due

to the electrophilic nature of the carbon atom bonded to the bromine. Its reactivity is

predominantly governed by the Sₙ2 mechanism, allowing for the straightforward introduction of

the long octadecyl chain into a variety of molecules. However, the potential for competing E2

elimination reactions must be considered, especially when employing strong, sterically

hindered bases. By carefully selecting nucleophiles, bases, solvents, and reaction

temperatures, researchers can effectively control the reaction outcome to achieve the desired

synthetic targets. The experimental protocols and data presented in this guide serve as a

practical resource for scientists and professionals in the field of drug development and

materials science, enabling the efficient utilization of 1-bromooctadecane in their synthetic

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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